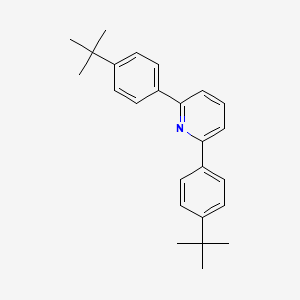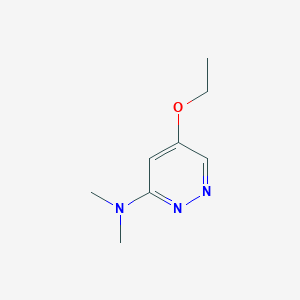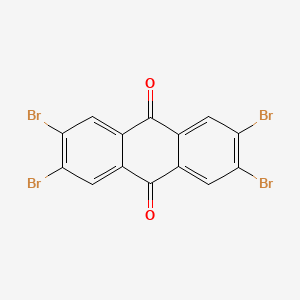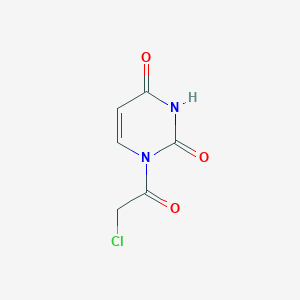![molecular formula C13H25Cl2N3O6 B13115122 2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride](/img/structure/B13115122.png)
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride is a complex organic compound known for its chelating properties. It is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride typically involves the reaction of 1,4,7-triazecane with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often obtained in its dihydrochloride form to enhance its stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The carboxymethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, which are useful in catalysis and material science.
Biology: Employed in biochemical assays to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials and as a stabilizer in various formulations.
Mécanisme D'action
The compound exerts its effects primarily through its chelating properties. It forms stable complexes with metal ions by coordinating through its carboxymethyl and triazecane groups. This chelation process can alter the reactivity and solubility of the metal ions, making them useful in various applications. The molecular targets include metal ions like calcium, magnesium, and transition metals, and the pathways involved are related to metal ion transport and stabilization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gadoteric acid: Another chelating agent used in medical imaging.
DOTA: A macrocyclic compound with similar chelating properties.
EDTA: A widely used chelating agent in various applications.
Uniqueness
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride is unique due to its specific structure that allows for strong and stable chelation with a wide range of metal ions. Its dihydrochloride form enhances its solubility and stability, making it more versatile in different applications compared to other chelating agents.
Propriétés
Formule moléculaire |
C13H25Cl2N3O6 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
2-[4,7-bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C13H23N3O6.2ClH/c17-11(18)8-14-2-1-3-15(9-12(19)20)5-7-16(6-4-14)10-13(21)22;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22);2*1H |
Clé InChI |
LCHRRGUXEXDLPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13115071.png)



![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)


![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl-](/img/structure/B13115120.png)

![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)
